HDAC2/8 Selectivity vs. Meta-Fluoro Analog
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide exhibits a distinct class I HDAC inhibition profile, preferentially targeting HDAC2 and HDAC8 while sparing HDAC3. In cellular assays, it inhibits HDAC2 in human MDA-MB-231 cells with an IC50 of 135 nM and recombinant human full-length HDAC8 with an IC50 of 98 nM, whereas inhibition of HDAC3 under identical cellular conditions is minimal (IC50 >10,000 nM) [1]. In contrast, the meta-fluoro positional isomer (CAS 521272-15-1) demonstrates pan-HDAC inhibitory activity in HeLa cell nuclear extracts with an IC50 of 119 nM, a measurement that does not distinguish between class I and class II isoforms, representing a 2.3-fold lower potency than the target compound's specific HDAC8 activity [2].
Supports HDAC2/8 isoform-specific pathway studies in cancer models.
Cross-study comparison; differing assay platforms.
| Evidence Dimension | HDAC Inhibition Selectivity Profile |
|---|---|
| Target Compound Data | HDAC2: 135 nM (MDA-MB-231 cells); HDAC8: 98 nM (recombinant enzyme); HDAC3: >10,000 nM (MDA-MB-231 cells) |
| Comparator Or Baseline | N-(3-fluorophenyl)-2-hydroxy-4-methylbenzamide (CAS 521272-15-1): pan-HDAC IC50 119 nM (HeLa nuclear extract) |
| Quantified Difference | Target compound is 2.3-fold more potent at HDAC8 than comparator at pan-HDAC, with a >74-fold selectivity window for HDAC8 over HDAC3 |
| Conditions | Target compound: Fluor-de-Lys substrate, 15 min incubation; Comparator: Fluor de Lys substrate, 15 min incubation, HeLa nuclear extract |
Why This Matters
The pronounced selectivity of the para-fluoro isomer for HDAC2/8 over HDAC3 reduces off-target transcriptional repression associated with HDAC3 inhibition, making it a superior chemical probe for dissecting HDAC2/8-specific pathways in oncology research.
- [1] BindingDB. (n.d.). BDBM50197156 CHEMBL3930237. Retrieved April 21, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50197156&google=BDBM50197156 View Source
- [2] BindingDB. (n.d.). BDBM50141180 CHEMBL3759365. Retrieved April 21, 2026, from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50141180&monomerid=50141180 View Source
